3-Fluoro-4-morpholinobenzoic acid 3-Fluoro-4-morpholinobenzoic acid
Brand Name: Vulcanchem
CAS No.: 588708-72-9
VCID: VC2452573
InChI: InChI=1S/C11H12FNO3/c12-9-7-8(11(14)15)1-2-10(9)13-3-5-16-6-4-13/h1-2,7H,3-6H2,(H,14,15)
SMILES: C1COCCN1C2=C(C=C(C=C2)C(=O)O)F
Molecular Formula: C11H12FNO3
Molecular Weight: 225.22 g/mol

3-Fluoro-4-morpholinobenzoic acid

CAS No.: 588708-72-9

Cat. No.: VC2452573

Molecular Formula: C11H12FNO3

Molecular Weight: 225.22 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-4-morpholinobenzoic acid - 588708-72-9

Specification

CAS No. 588708-72-9
Molecular Formula C11H12FNO3
Molecular Weight 225.22 g/mol
IUPAC Name 3-fluoro-4-morpholin-4-ylbenzoic acid
Standard InChI InChI=1S/C11H12FNO3/c12-9-7-8(11(14)15)1-2-10(9)13-3-5-16-6-4-13/h1-2,7H,3-6H2,(H,14,15)
Standard InChI Key WDOYQIXUKGKGHT-UHFFFAOYSA-N
SMILES C1COCCN1C2=C(C=C(C=C2)C(=O)O)F
Canonical SMILES C1COCCN1C2=C(C=C(C=C2)C(=O)O)F

Introduction

Chemical Structure and Properties

3-Fluoro-4-morpholinobenzoic acid, also known as 3-fluoro-4-morpholin-4-ylbenzoic acid, is an organic compound with the molecular formula C11H12FNO3 . The compound features a benzoic acid core with fluoro and morpholino substituents at positions 3 and 4 respectively.

Structural Identifiers

The compound can be represented using various chemical notations:

  • SMILES: C1COCCN1C2=C(C=C(C=C2)C(=O)O)F

  • InChI: InChI=1S/C11H12FNO3/c12-9-7-8(11(14)15)1-2-10(9)13-3-5-16-6-4-13/h1-2,7H,3-6H2,(H,14,15)

  • InChIKey: WDOYQIXUKGKGHT-UHFFFAOYSA-N

Physical Properties

Based on synthesis information from patent literature, 3-fluoro-4-morpholinobenzoic acid typically appears as a white crystalline solid that can be recrystallized from ethanol . While the search results don't specify exact melting and boiling points for this particular compound, structurally related fluorinated benzoic acids often exhibit melting points in the range of 170-180°C.

Spectroscopic Characteristics

The compound can be characterized using various analytical techniques including nuclear magnetic resonance (NMR) spectroscopy, which is mentioned in patent literature as a method to confirm successful synthesis .

Predicted Collision Cross Section

Mass spectrometry analysis of 3-fluoro-4-morpholinobenzoic acid provides important identification parameters. The following table presents predicted collision cross section (CCS) values for various adducts:

Adductm/zPredicted CCS (Ų)
[M+H]+226.08740150.0
[M+Na]+248.06934161.3
[M+NH4]+243.11394156.6
[M+K]+264.04328156.4
[M-H]-224.07284152.0
[M+Na-2H]-246.05479154.9
[M]+225.07957151.9
[M]-225.08067151.9

These values are crucial for analytical chemistry applications, particularly in ion mobility spectrometry and mass spectrometry studies .

Synthesis Methods

Several methods for synthesizing 3-fluoro-4-morpholinobenzoic acid have been documented in scientific literature, primarily involving nucleophilic aromatic substitution reactions.

Direct Substitution Method

The most efficient documented synthesis route begins with 3,4-difluorobenzoic acid and morpholine:

  • A 500 ml 3-neck round bottom flask fitted with mechanical stirrer is charged with 3,4-difluorobenzoic acid (15.8 g, 100 mmol) and morpholine (70 g, 70 ml, 800 mmol) .

  • The clear solution is heated at reflux with stirring for 30 hours .

  • After heating, the reaction mixture is acidified to pH 1-2 with 6N hydrochloric acid with rapid stirring .

  • The product precipitates as the pH drops below 6 .

  • The precipitate is collected by filtration, washed thoroughly with warm (50°C) water, and dried at 110°C under vacuum .

  • The product is recrystallized by dissolving in refluxing ethanol, concentrating the solution, and cooling .

  • This method yields approximately 17.1 g (76%) of 3-fluoro-4-morpholinobenzoic acid .

Alternative Synthesis Using DMSO

Chemical Transformations and Derivatives

Conversion to Acid Chloride

3-Fluoro-4-morpholinobenzoic acid can be converted to its acid chloride using thionyl chloride and catalytic DMF:

  • Treatment with thionyl chloride (15.8 ml, 216 mmol) and dry DMF (0.7 ml) under reflux conditions for 45 minutes produces the corresponding acid chloride .

  • This reaction typically produces a light yellow solution with gas evolution that subsides as the reaction progresses .

Formation of Benzoyl Azide

The acid chloride can be further transformed into the corresponding azide:

  • The acid chloride is dissolved in acetone (200 ml) and cooled in an ice bath .

  • A solution of sodium azide (27 g, 415 mmol) in water (100 ml) is added slowly to the stirring reaction solution .

  • After stirring at room temperature, the reaction produces 3-fluoro-4-morpholinobenzoyl azide as a white crystalline solid .

Alternative Azide Formation

The benzoyl azide can also be prepared using phosphorus pentachloride:

  • 3-Fluoro-4-morpholinobenzoic acid (2.25 g, 10 mmol) is treated with phosphorus pentachloride (2.19 g, 10.5 mmol) in methylene chloride (25 ml) .

  • This provides an alternative route to 3-fluoro-4-morpholinobenzoyl azide, a key intermediate in further synthetic applications .

Applications in Pharmaceutical Synthesis

Role in Linezolid Synthesis

The primary application of 3-fluoro-4-morpholinobenzoic acid documented in the available literature is as an intermediate in the synthesis of linezolid, an oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria .

The synthesis pathway involves:

  • Conversion of 3-fluoro-4-morpholinobenzoic acid to its azide derivative .

  • Further transformation to create the oxazolidinone core structure .

  • Formation of the final product, (5)-N-[3-[3-fluoro-4-(morpholinyl)phenyl]-oxo-5-oxazolidyl]methyl]acetamide, also known as linezolid .

Linezolid is particularly valuable in treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA) and other resistant bacterial strains .

Research Context and Significance

Antimicrobial Resistance Context

The development of compounds derived from or related to 3-fluoro-4-morpholinobenzoic acid occurs within the critical context of rising antimicrobial resistance. Research indicates that pathogens like Staphylococcus aureus (including methicillin-resistant strains) and vancomycin-resistant Enterococcus faecium represent major public health challenges .

Medicinal Chemistry Significance

The structural elements of 3-fluoro-4-morpholinobenzoic acid—particularly the combination of a fluorinated aromatic ring with a morpholino substituent—represent important pharmacophores in medicinal chemistry. These features contribute to the biological activity of derivative compounds, including their ability to interact with bacterial targets .

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